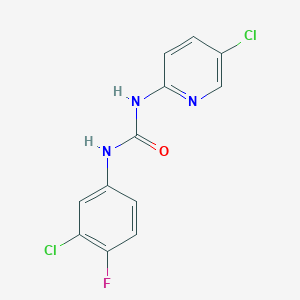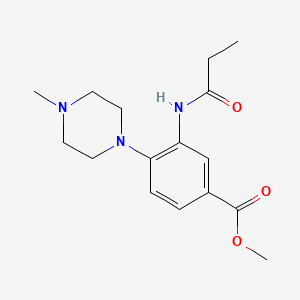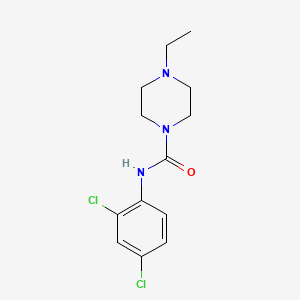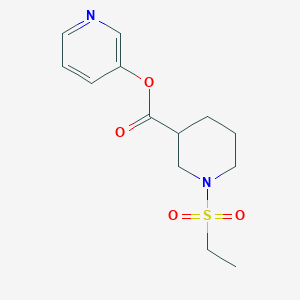
N-(3-chloro-4-fluorophenyl)-N'-(5-chloro-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-N'-(5-chloro-2-pyridinyl)urea (CFPU) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFPU is a member of the class of urea derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(5-chloro-2-pyridinyl)urea is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as PKC and cyclooxygenase-2 (COX-2), which are involved in cancer cell growth and inflammation, respectively. This compound has also been shown to inhibit the production of various cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the regulation of inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-N'-(5-chloro-2-pyridinyl)urea has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, this compound has some limitations for lab experiments. This compound is insoluble in water, which makes it difficult to use in aqueous systems. This compound is also relatively expensive, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-N'-(5-chloro-2-pyridinyl)urea. One direction is to further investigate the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound, which could provide information on its efficacy and safety in vivo. Additionally, further studies could be conducted to investigate the potential of this compound as a drug candidate for various diseases.
Métodos De Síntesis
N-(3-chloro-4-fluorophenyl)-N'-(5-chloro-2-pyridinyl)urea can be synthesized by reacting 3-chloro-4-fluoroaniline with 5-chloro-2-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate can then be treated with urea to obtain this compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-N'-(5-chloro-2-pyridinyl)urea has been studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and neurological disorders. This compound has been shown to possess anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has been shown to have neuroprotective effects and could be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(5-chloropyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FN3O/c13-7-1-4-11(16-6-7)18-12(19)17-8-2-3-10(15)9(14)5-8/h1-6H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFZNVFOTZTUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NC=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-methyl-2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5357964.png)
![methyl 2-(1-{4-[(trifluoroacetyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B5357971.png)
![1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5357977.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5357986.png)

![3,4-diethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5358006.png)
![N-1-oxaspiro[4.5]dec-3-yl-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5358013.png)


![N-{1-(4-morpholinylcarbonyl)-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5358034.png)
![4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate](/img/structure/B5358040.png)
